1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-yl 2,6-difluorobenzenesulfonate
Overview
Description
Mechanism of Action
Target of Action
SGS-518, also known as Idalopirdine or Lu AE58054 , is a selective antagonist of the serotonin 6 (5-HT6) receptor . This receptor subtype is expressed primarily in the brain, particularly in the cerebral cortex and hippocampus .
Mode of Action
As a 5-HT6 receptor antagonist, SGS-518 is thought to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission . It has been reported to be highly selective over other G-protein coupled receptors .
Biochemical Pathways
The 5-HT6 receptor plays a role in cognitive impairments associated with schizophrenia and Alzheimer’s disease . By antagonizing this receptor, SGS-518 may enhance neurotransmission and potentially improve cognitive function .
Pharmacokinetics
In a Phase IIa study, SGS-518 demonstrated dose proportionality with steady state reached within 3 days .
Result of Action
In preclinical studies, SGS-518 was able to dose-dependently reverse deficits in a rat model of cognitive impairment . In clinical trials, a dose response pattern of improvement was observed in the Brief Assessment of Cognition in Schizophrenia (BACS) endpoint .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SGS 518 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of SGS 518 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
SGS 518 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
SGS 518 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects on cognitive impairments in neurological disorders.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Comparison with Similar Compounds
Similar Compounds
Idalopirdine (Lu AE58054): Another serotonin 6 receptor antagonist studied for similar therapeutic applications.
SB-742457: A compound with similar receptor affinity and therapeutic potential.
AVN-211: Another antagonist targeting the serotonin 6 receptor
Uniqueness
SGS 518 is unique in its high selectivity for the serotonin 6 receptor, which minimizes off-target effects and enhances its therapeutic potential. Its specific molecular structure also allows for effective brain penetration and receptor binding .
Properties
IUPAC Name |
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23/h3-7,12-14H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHNZWIPSZUYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196217 | |
Record name | SGS-518 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445441-26-9 | |
Record name | SGS-518 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445441269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SGS-518 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZENESULFONIC ACID, 2,6-DIFLUORO-, 1-METHYL-3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97S8606IT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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